![molecular formula C34H53NO3 B14511985 N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide CAS No. 62684-24-6](/img/structure/B14511985.png)
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by the presence of a cholestane backbone with hydroxyl groups at the 3 and 6 positions and a benzamide group attached to the 5 position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide typically involves multiple steps, starting from cholestane derivatives The hydroxylation of cholestane at the 3 and 6 positions can be achieved using specific oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or ethers.
科学研究应用
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cholesterol-related disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes involved in cholesterol metabolism, thereby modulating their activity. The hydroxyl and benzamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cholestane: The parent compound with a similar backbone but lacking the hydroxyl and benzamide groups.
Cholestanol: A derivative with hydroxyl groups but without the benzamide group.
Cholesterol: A well-known sterol with a hydroxyl group at the 3 position.
Uniqueness
N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide is unique due to the presence of both hydroxyl and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
62684-24-6 |
|---|---|
分子式 |
C34H53NO3 |
分子量 |
523.8 g/mol |
IUPAC 名称 |
N-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-5-yl]benzamide |
InChI |
InChI=1S/C34H53NO3/c1-22(2)10-9-11-23(3)27-14-15-28-26-20-30(37)34(35-31(38)24-12-7-6-8-13-24)21-25(36)16-19-33(34,5)29(26)17-18-32(27,28)4/h6-8,12-13,22-23,25-30,36-37H,9-11,14-21H2,1-5H3,(H,35,38)/t23-,25+,26+,27-,28+,29+,30-,32-,33-,34+/m1/s1 |
InChI 键 |
KTAVZXDAEGFFOX-JGZJFGLQSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)NC(=O)C5=CC=CC=C5)O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)NC(=O)C5=CC=CC=C5)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


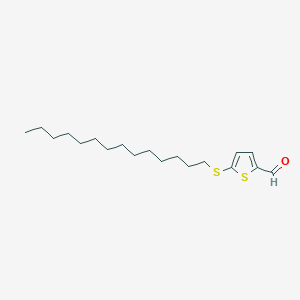
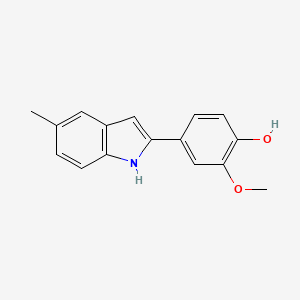
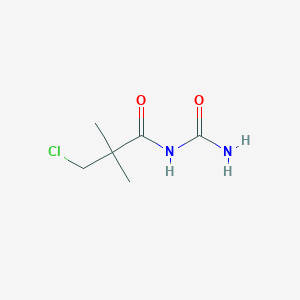

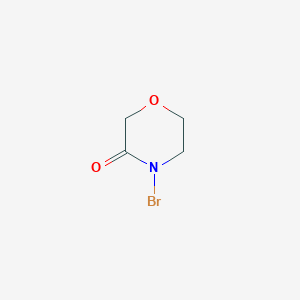
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
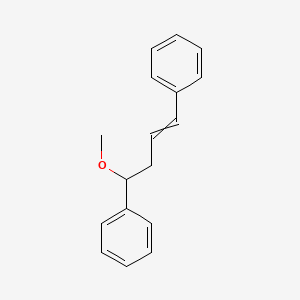
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
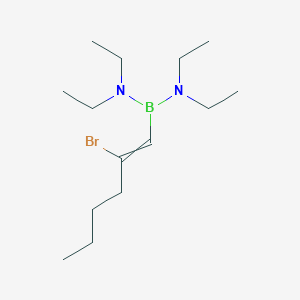
![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
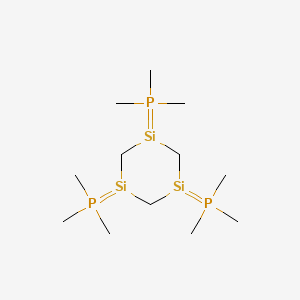

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)
